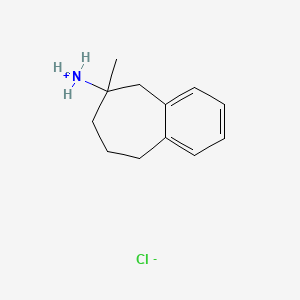![molecular formula C17H12N2O B13756008 1,6-diamino-7H-benz[de]anthracen-7-one CAS No. 56600-56-7](/img/structure/B13756008.png)
1,6-diamino-7H-benz[de]anthracen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diamino-7H-benz[de]anthracen-7-one is an organic compound with the molecular formula C17H12N2O It is a derivative of benzanthrone, a polycyclic aromatic ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-diamino-7H-benz[de]anthracen-7-one typically involves the nitration of benzanthrone followed by reduction. The nitration process introduces nitro groups at specific positions on the benzanthrone molecule. Subsequent reduction of these nitro groups yields the desired diamino compound. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diamino-7H-benz[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .
Applications De Recherche Scientifique
1,6-Diamino-7H-benz[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the production of high-performance materials and pigments.
Mécanisme D'action
The mechanism of action of 1,6-diamino-7H-benz[de]anthracen-7-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzanthrone: A parent compound with similar structural features but lacking amino groups.
1,8-Diaminoanthraquinone: Another diamino derivative with different substitution patterns.
7H-Benz[de]anthracen-7-one: A closely related compound without amino substitutions.
Uniqueness
1,6-Diamino-7H-benz[de]anthracen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56600-56-7 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
1,6-diaminobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H12N2O/c18-12-7-5-9-6-8-13(19)16-14(9)15(12)10-3-1-2-4-11(10)17(16)20/h1-8H,18-19H2 |
Clé InChI |
BRSFNKPRNHRKAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C(=C(C=C4)N)C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


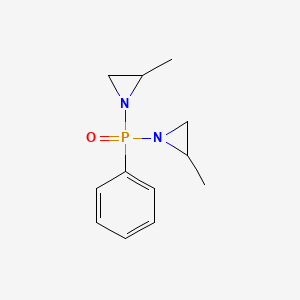

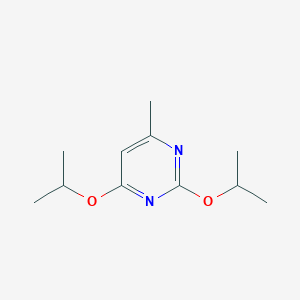
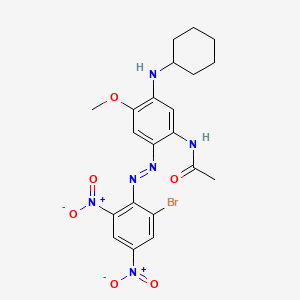
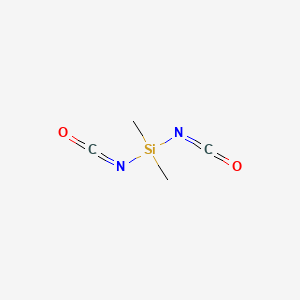
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

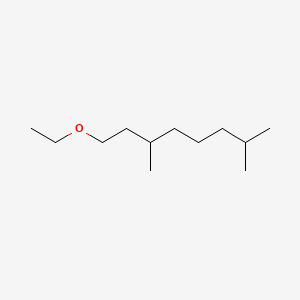
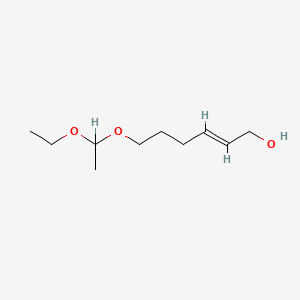
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
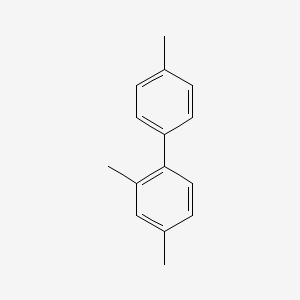
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
